molecular formula C20H18O5 B158889 Hatomarubigin C CAS No. 139501-92-1

Hatomarubigin C

Cat. No. B158889
M. Wt: 338.4 g/mol
InChI Key: CAEGIOZCLWNLAP-ZANVPECISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hatomarubigin C is a natural product that has been isolated from Streptomyces sp. CMB-305. It belongs to the rubromycin family of compounds and has shown potential as an anticancer agent.

Mechanism Of Action

The mechanism of action of Hatomarubigin C is not fully understood. However, several studies have suggested that it works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately, cell death.

Biochemical And Physiological Effects

Hatomarubigin C has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. The compound has also been shown to inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

One of the advantages of using Hatomarubigin C in lab experiments is its potent cytotoxic activity against cancer cells. This makes it an ideal candidate for studying the mechanisms of action of anticancer agents. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on Hatomarubigin C. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield of the compound. Another area of research is the identification of the molecular targets of Hatomarubigin C, which could provide insight into its mechanism of action. Additionally, there is a need for further studies to evaluate the safety and efficacy of the compound in animal models and clinical trials.
Conclusion:
In conclusion, Hatomarubigin C is a natural product that has shown potential as an anticancer agent. Its potent cytotoxic activity and ability to induce apoptosis and inhibit angiogenesis make it an attractive candidate for further research. The development of more efficient synthesis methods, identification of molecular targets, and evaluation of safety and efficacy in animal models and clinical trials are important areas of future research.

Scientific Research Applications

Hatomarubigin C has been extensively studied for its potential as an anticancer agent. Several research articles have reported its cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also shown promising results in animal models of cancer, suggesting its potential for clinical use.

properties

CAS RN

139501-92-1

Product Name

Hatomarubigin C

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

(1S,3S)-1,11-dihydroxy-8-methoxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione

InChI

InChI=1S/C20H18O5/c1-9-7-10-3-4-11-16(15(10)13(22)8-9)20(24)17-12(21)5-6-14(25-2)18(17)19(11)23/h3-6,9,13,21-22H,7-8H2,1-2H3/t9-,13-/m0/s1

InChI Key

CAEGIOZCLWNLAP-ZANVPECISA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C2=C(C1)C=CC3=C2C(=O)C4=C(C=CC(=C4C3=O)OC)O)O

SMILES

CC1CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C=CC(=C4C3=O)OC)O)O

Canonical SMILES

CC1CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C=CC(=C4C3=O)OC)O)O

Other CAS RN

139501-92-1

synonyms

hatomarubigin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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